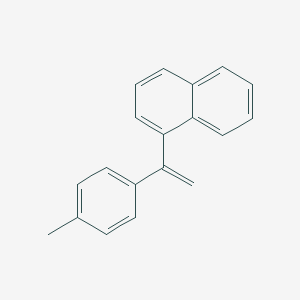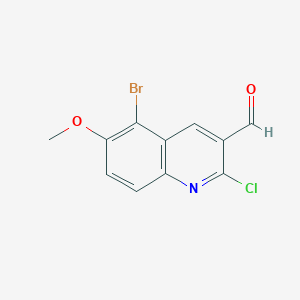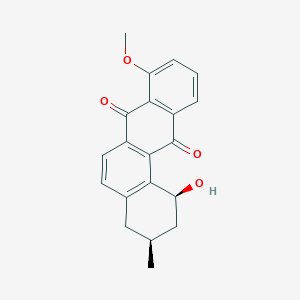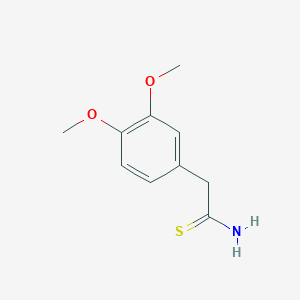
1-(1-P-Tolyl-vinyl)-naphthalene
概要
説明
1-(1-P-Tolyl-vinyl)-naphthalene is an organic compound that belongs to the class of vinyl-substituted aromatic hydrocarbons It features a naphthalene ring system substituted with a vinyl group at the 1-position and a p-tolyl group attached to the vinyl moiety
準備方法
The synthesis of 1-(1-P-Tolyl-vinyl)-naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically employs mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Another method involves the Mizoroki–Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene . This reaction is known for its high functional group tolerance and ability to form carbon-carbon bonds efficiently.
化学反応の分析
1-(1-P-Tolyl-vinyl)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-P-Tolyl-vinyl)-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 1-(1-P-Tolyl-vinyl)-naphthalene involves its interaction with molecular targets through various pathways. The vinyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets .
類似化合物との比較
1-(1-P-Tolyl-vinyl)-naphthalene can be compared with other vinyl-substituted aromatic hydrocarbons, such as:
1-(1-Phenyl-vinyl)-naphthalene: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(1-Methyl-vinyl)-naphthalene: Features a methyl group instead of a p-tolyl group.
1-(1-Ethyl-vinyl)-naphthalene: Contains an ethyl group instead of a p-tolyl group.
The uniqueness of this compound lies in the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules .
特性
IUPAC Name |
1-[1-(4-methylphenyl)ethenyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXJMSAGCCGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[D-Lys6]-LH-RH](/img/structure/B137889.png)












